(3-Aminopiperidin-1-yl)(phenyl)methanone
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Overview
Description
“(3-Aminopiperidin-1-yl)(phenyl)methanone” is a chemical compound with the molecular formula C12H16N2O . It has a molecular weight of 204.27 g/mol .
Molecular Structure Analysis
The molecular structure of “(3-Aminopiperidin-1-yl)(phenyl)methanone” is based on a piperidine ring attached to a phenyl group through a methanone linkage . The piperidine ring contains a nitrogen atom, which is a key feature of this class of compounds .
Physical And Chemical Properties Analysis
“(3-Aminopiperidin-1-yl)(phenyl)methanone” is a compound with a molecular weight of 204.27 g/mol . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.
Scientific Research Applications
Synthesis and Characterization
- Organic Synthesis and Rearrangements : The compound has been used in organic synthesis, specifically in the rearrangement of 4-benzhydrylidenepiperidines (Chang, Wu, Lin, & Hung, 2006).
- Spectral Characterization and DFT Studies : Detailed spectroscopic analysis and density functional theory (DFT) calculations have been conducted on related compounds, providing insights into their structural and electronic properties (Shahana & Yardily, 2020).
Material Science
- Photophysical Properties : The compound's electronic absorption, excitation, and fluorescence properties have been explored in different solvents, contributing to material science, particularly in the field of photophysics (Al-Ansari, 2016).
Medicinal Chemistry
- Neuroreceptor Antagonists : Derivatives of this compound have shown potential as NR2B subunit-selective antagonists of the NMDA receptor, relevant in neuropharmacology (Borza et al., 2007).
- Antimicrobial and Antioxidant Activities : Some derivatives have been synthesized and tested for antimicrobial activity, offering potential applications in the development of new antimicrobial agents (Kumar, Meenakshi, Kumar, & Kumar, 2012).
- Protein Tyrosine Kinase Inhibition : Novel derivatives have been synthesized and shown promising activity as protein tyrosine kinase inhibitors, which is significant for cancer therapy (Zheng et al., 2011).
Crystallography
- Crystal Structure Analysis : The compound's derivatives have been analyzed for their crystal structure, contributing to the field of crystallography and material characterization (Revathi et al., 2015).
Safety and Hazards
Safety information for “(3-Aminopiperidin-1-yl)(phenyl)methanone” includes a variety of precautionary statements. These include recommendations to keep the substance away from heat, sparks, open flames, and hot surfaces, to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to handle it under inert gas and protect it from moisture .
Future Directions
Piperidine derivatives, such as “(3-Aminopiperidin-1-yl)(phenyl)methanone”, have been the focus of numerous studies due to their wide range of biological activities . Future research may focus on developing new synthetic methods, exploring their biological activities, and optimizing their pharmacological properties.
Mechanism of Action
Target of Action
The primary target of (3-Aminopiperidin-1-yl)(phenyl)methanone is Tryptase beta-2 . Tryptase beta-2 is a protein that in humans is encoded by the TPSB2 gene. It is known to be involved in immune response as it is abundantly secreted by mast cells and is thought to play a role in inflammation and allergy responses .
properties
IUPAC Name |
(3-aminopiperidin-1-yl)-phenylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c13-11-7-4-8-14(9-11)12(15)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXZQTLCDKRVYKB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Aminopiperidin-1-yl)(phenyl)methanone |
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